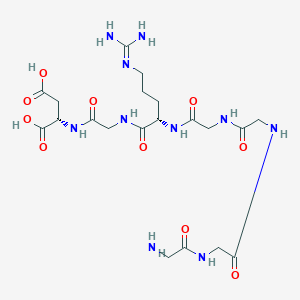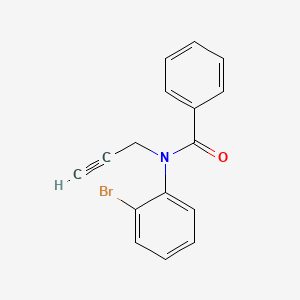
4,5-Dimethyloctadec-3-en-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyloctadec-3-en-6-ol is an organic compound with the molecular formula C20H40O. It is a long-chain alcohol with a double bond and two methyl groups, making it a unique structure in the realm of organic chemistry. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyloctadec-3-en-6-ol typically involves the use of alkenes and alcohols as starting materials. One common method is the hydroboration-oxidation of 4,5-dimethyloctadec-3-ene. This process involves the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield the desired alcohol.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of the corresponding ketone or aldehyde. This method involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to facilitate the reduction process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethyloctadec-3-en-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can yield saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: LiAlH4, NaBH4, H2 (hydrogen gas) with metal catalysts
Substitution: SOCl2 (thionyl chloride), PBr3 (phosphorus tribromide)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Alkyl halides, sulfonates
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyloctadec-3-en-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as a surfactant in various industrial processes.
Wirkmechanismus
The mechanism of action of 4,5-Dimethyloctadec-3-en-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. In biological systems, it can interact with cell membranes, enzymes, and receptors, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dimethyloctadec-3-en-2-ol
- 4,5-Dimethyloctadec-3-en-7-ol
- 4,5-Dimethyloctadec-3-en-8-ol
Comparison: While these compounds share a similar backbone structure, the position of the hydroxyl group and the double bond can significantly influence their chemical properties and reactivity. 4,5-Dimethyloctadec-3-en-6-ol is unique due to its specific positioning of the hydroxyl group, which affects its hydrogen bonding capabilities and overall molecular interactions.
Eigenschaften
CAS-Nummer |
918403-20-0 |
|---|---|
Molekularformel |
C20H40O |
Molekulargewicht |
296.5 g/mol |
IUPAC-Name |
4,5-dimethyloctadec-3-en-6-ol |
InChI |
InChI=1S/C20H40O/c1-5-7-8-9-10-11-12-13-14-15-17-20(21)19(4)18(3)16-6-2/h16,19-21H,5-15,17H2,1-4H3 |
InChI-Schlüssel |
HMYIBUQDZNTYDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(C(C)C(=CCC)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12619535.png)
![2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]](/img/structure/B12619537.png)
![3H-Imidazo[4,5-H][1,6]naphthyridine](/img/structure/B12619542.png)
![2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12619549.png)

![1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12619564.png)
![Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-](/img/structure/B12619569.png)


![2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B12619581.png)
![3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine](/img/structure/B12619598.png)
![(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B12619607.png)

![(10S,11R,15S,16R)-13-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12619617.png)
